molecular formula C5H4Cl2N2 B1314570 4,5-Dichloro-6-methylpyrimidine CAS No. 83942-10-3

4,5-Dichloro-6-methylpyrimidine

Cat. No.: B1314570
CAS No.: 83942-10-3
M. Wt: 163 g/mol
InChI Key: SIUNBOQRQYAIJI-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methylpyrimidine is a chemical compound with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 . It is typically stored under inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by an aldol condensation . Another method involves the use of phosphorous oxychloride (POCl3) in a solvent-free procedure that involves heating in a sealed reactor at high temperatures .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and one methyl group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in double cross-coupling reactions with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .

It is typically stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Process Research

4,5-Dichloro-6-methylpyrimidine is an essential intermediate for synthetic anticancer drugs, highlighting its importance in medicinal chemistry. A study by Guo Lei-ming (2012) on the synthesis of a related compound, 4,6-dichloro-2-methylpyrimidine, for anticancer drug dasatinib development, underscores the crucial role of such compounds in pharmaceutical synthesis. The research detailed the optimal conditions for synthesis and chlorination processes, demonstrating the compound's utility in drug development and manufacturing processes (Guo Lei-ming, 2012).

Thermochemical Studies

A thermochemical study by Szterner et al. (2016) included compounds like this compound to determine their formation enthalpies in the gas phase. This research provides valuable data for understanding the compound's stability and reactivity, crucial for developing new pharmaceuticals and materials (Szterner et al., 2016).

Development of New Thiazolo[4,5-d]pyrimidine Derivatives

Research by Bakavoli et al. (2006) illustrates the use of this compound for developing new thiazolo[4,5-d]pyrimidine derivatives. These derivatives have potential applications in various therapeutic areas, demonstrating the compound's versatility in creating novel chemical entities (Bakavoli et al., 2006).

Precursor in Pharmaceutical and Explosive Industries

The study by Patil et al. (2008) explored 4,6-dihydroxy-2-methylpyrimidine's utility, closely related to this compound, as a precursor in pharmaceuticals and explosives. This research underscores the compound's broad applicability in different industrial sectors, including the production of high explosives and medicinal products (Patil et al., 2008).

Safety and Hazards

The safety data sheet for 4,5-Dichloro-6-methylpyrimidine indicates that it is a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 .

Future Directions

Future research could focus on improving the synthesis methods for 4,5-Dichloro-6-methylpyrimidine. For instance, a recent study reported a protocol for large-scale chlorination of hydroxypyrimidines using equimolar or less POCl3 with heating in a sealed reactor under solvent-free or low solvent conditions . This method is environmentally friendly and suitable for large-scale preparations .

Biochemical Analysis

Biochemical Properties

4,5-Dichloro-6-methylpyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor for cAMP-phosphodiesterase in platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to significant changes in cell function, including anti-inflammatory and analgesic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as cAMP-phosphodiesterase, and supports adenosine inhibition of thrombocytopenia . These interactions result in the modulation of gene expression and enzyme activity, leading to its observed biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under certain conditions but may degrade under others

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and antihypertensive activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and supports the biosynthesis of PGI2 . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can influence its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4,5-dichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNBOQRQYAIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472764
Record name 4,5-DICHLORO-6-METHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83942-10-3
Record name 4,5-DICHLORO-6-METHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 ml of POCl3 was added dropwise to a solution of 14.5 g (0.1 mol) of 4-hydroxyl-5-chloro-6-methylpyrimidine in 50 mL of toluene, the mixture was refluxed for 5-7 h after addition. After the reaction was over by Thin-Layer Chromatography monitoring, the reaction mixture was concentrated under reduced pressure to remove toluene and extra POCl3, and then poured into ice water. The water phase was extracted with ethyl acetate (3×50 ml), the organic phases were emerged, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was purified through silica column to give 14.43 g as yellow liquid with yield of 88.5%.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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